molecular formula C19H16F2N2O4 B13547619 7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13547619
M. Wt: 374.3 g/mol
InChI Key: ZZGKSWQGXMUISK-UHFFFAOYSA-N
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Description

7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a fluorine atom at the 7th position and a 2-fluorophenyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, including the formation of the benzoxazinone core and the introduction of the fluorine and azetidine groups. One common synthetic route involves the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Azetidine Group: The azetidine ring can be introduced through nucleophilic substitution reactions using azetidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the benzoxazinone core or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases involving dysregulated enzyme activity or receptor signaling.

    Industrial Applications: It can be used in the synthesis of advanced materials or as a building block for the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and azetidine ring contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: This compound shares the benzoxazinone core but has a nitro group instead of the azetidine and fluorophenyl groups.

    Flumioxazin: A related compound with a similar benzoxazinone core but different substituents, used as a herbicide.

Uniqueness

7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of fluorine atoms, azetidine ring, and benzoxazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16F2N2O4

Molecular Weight

374.3 g/mol

IUPAC Name

7-fluoro-6-[3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H16F2N2O4/c20-14-4-2-1-3-11(14)9-26-12-7-23(8-12)19(25)13-5-16-17(6-15(13)21)27-10-18(24)22-16/h1-6,12H,7-10H2,(H,22,24)

InChI Key

ZZGKSWQGXMUISK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2F)OCC(=O)N3)OCC4=CC=CC=C4F

Origin of Product

United States

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